N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofurans and stilbenes are well-known derivatives used in antioxidative treatments .
Synthesis Analysis
The synthesis of benzofuran–stilbene hybrid compounds has always been an interesting topic . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds is extensively studied, mainly based on density functional theory (DFT) calculations using the hybrid functional B3LYP and the 6-311G (d,p) basis set .Chemical Reactions Analysis
In solvents, namely water, methanol, and especially acetone, the SPL–ET mechanism (sequential proton loss–electron transfer) is mainly likely to be an antioxidative route for four studied compounds .Physical and Chemical Properties Analysis
Benzofuran–stilbene hybrid compound with a planar structure is the best antioxidative agent; its 4′-OH induced the lowest PA values in liquid solvents as well as the lowest BDE value in the gas solvent .Scientific Research Applications
Synthesis and Characterization
A variety of compounds structurally related to N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide have been synthesized and characterized, demonstrating the versatility of this chemical framework in producing potentially bioactive molecules. The synthesis processes often involve cyclocondensation reactions, showcasing the chemical's utility in complex organic syntheses (Idrees et al., 2020), (Idrees et al., 2019).
Antimicrobial and Antifungal Screening
These compounds have been subjected to in vitro antibacterial and antifungal screening, indicating their potential as antimicrobial agents. Such studies are crucial in identifying new therapeutic options against resistant microbial strains, highlighting the chemical's relevance in pharmaceutical research (Idrees et al., 2020), (Idrees et al., 2019).
Enantioselective Catalysis
The compound's framework has been explored in enantioselective catalysis, particularly in the bromoaminocyclization of benzofuranylmethyl N-tosylcarbamates. This showcases its potential in the synthesis of optically active compounds, a key aspect in the development of chiral drugs with specific bioactivities (Li & Shi, 2015).
pH Sensitivity and Prodrug Forms
Studies on derivatives of xanthenes, which share structural similarities with this compound, have been conducted to determine their pH sensitivity and potential as prodrugs. This research is critical for designing drug delivery systems that respond to the pH variations within different parts of the human body, thereby increasing the efficacy and safety of pharmaceuticals (Batistela et al., 2011), (Kahns & Bundgaard, 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c1-18-14-16-19(17-15-18)31-30(34)28-27(22-10-4-7-13-25(22)36-28)32-29(33)26-20-8-2-5-11-23(20)35-24-12-6-3-9-21(24)26/h2-17,26H,1H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQWFZMONFGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.